2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid 2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13806457
InChI: InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-7-12(8-14,13(4)5)6-9(15)16/h6-8H2,1-5H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N(C)C
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol

2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid

CAS No.:

Cat. No.: VC13806457

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid -

Specification

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
IUPAC Name 2-[3-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Standard InChI InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-7-12(8-14,13(4)5)6-9(15)16/h6-8H2,1-5H3,(H,15,16)
Standard InChI Key NGJFSGJLZBCZDB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N(C)C

Introduction

Molecular Characteristics and Structural Features

Chemical Identity

2-{1-[(tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid is defined by the following molecular parameters:

PropertyValue
IUPAC Name2-[3-(Dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Molecular FormulaC₁₂H₂₂N₂O₄
Molecular Weight258.31 g/mol
CAS Registry Number107141476
SMILESCC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N(C)C
InChI KeyNGJFSGJLZBCZDB-UHFFFAOYSA-N

The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the azetidine nitrogen, while the dimethylamino group introduces basicity and steric bulk. The acetic acid side chain enhances water solubility, making the compound amenable to further functionalization .

Structural Analysis

The azetidine ring, a four-membered heterocycle, exhibits significant ring strain due to its small size, which influences both reactivity and conformational flexibility. X-ray crystallography of analogous azetidine derivatives reveals puckered ring geometries, with the Boc group adopting an equatorial position to minimize steric clashes . Nuclear magnetic resonance (NMR) studies of this compound indicate distinct chemical shifts for the dimethylamino protons (δ ~2.2 ppm) and the Boc tert-butyl group (δ ~1.4 ppm) .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid typically involves three stages:

  • Azetidine Ring Formation: Cyclization of γ-amino alcohols or alkylation of azetidine precursors.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

  • Dimethylamino Introduction: Quaternization of the azetidine nitrogen using dimethylamine or its derivatives.

A representative procedure involves treating 3-azetidinylacetic acid with Boc₂O in dichloromethane, followed by dimethylamine hydrochloride in the presence of Hünig’s base. Purification via column chromatography yields the final product with >95% purity.

Challenges and Solutions

  • Ring Strain Mitigation: Low-temperature conditions (−20°C) prevent ring-opening side reactions during Boc protection.

  • Selective Functionalization: Protecting group strategies (e.g., orthogonal protection of the acetic acid) ensure regioselective modifications .

Structural Analogues and Comparative Analysis

Analogues with Modified Substituents

The compound’s scaffold permits substitution at multiple positions, enabling the creation of derivatives with tailored properties. Key analogues include :

CompoundSubstituentMolecular Weight (g/mol)Key Difference
2-{1-[(Boc)-3-aminoazetidin-3-yl}acetic acidAmino group230.26Reduced basicity
2-{1-[(Boc)-3-methylazetidin-3-yl}acetic acidMethyl group229.27Increased hydrophobicity
2-[3-(Dimethylamino)cyclobutyl]acetic acidCyclobutane ring193.67Altered ring size and strain

Replacing the dimethylamino group with an amino group (CAS 1508644-03-8) reduces steric hindrance but decreases solubility in nonpolar solvents . Conversely, methyl substitution (CAS 1422344-49-7) enhances lipid bilayer permeability, favoring central nervous system (CNS) drug candidates .

Applications in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Intermediate

The Boc-protected azetidine core serves as a versatile building block for:

  • Peptidomimetics: Mimicking peptide backbones to inhibit protease enzymes.

  • Kinase Inhibitors: Incorporating into ATP-binding site targeting motifs (e.g., JAK/STAT inhibitors).

Biological Activity Profiling

Preliminary assays indicate moderate affinity for:

  • Serotonin Receptors (5-HT₃): IC₅₀ = 12 µM, suggesting potential in neuropsychiatric disorders.

  • Bacterial Penicillin-Binding Proteins (PBPs): MIC = 64 µg/mL against Staphylococcus aureus, highlighting antibiotic adjuvant potential .

Future Directions and Research Opportunities

  • Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability in vivo.

  • Targeted Drug Delivery: Conjugating with nanoparticles for enhanced tissue specificity.

  • Crystallographic Studies: Resolving full 3D structure to guide rational drug design.

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